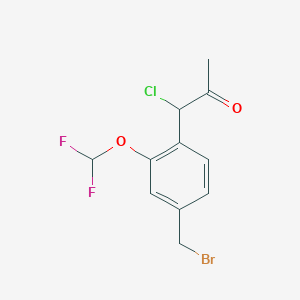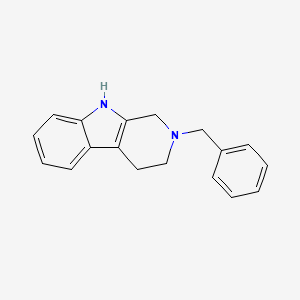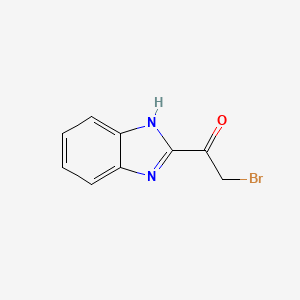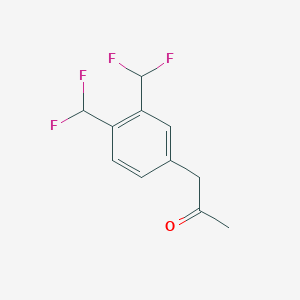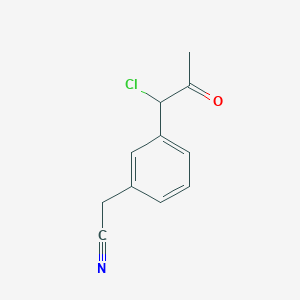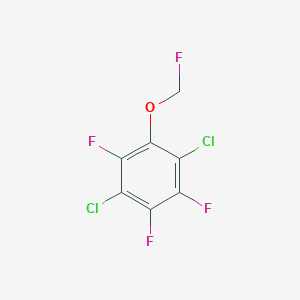
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is a complex organic compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves several steps. One common method starts with the fluorination of pentachlorobenzonitrile using an alkali metal fluoride in the presence of a catalyst such as N, N, N-hexa-substituted guanidine. This reaction is carried out in an organic solvent. The resulting product undergoes hydrolysis under alkaline conditions (e.g., sodium hydroxide) followed by decarboxylation to yield the desired compound . This method is advantageous due to its simplicity, ease of operation, and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Common reagents used in these reactions include molecular oxygen, DDQ, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a fluoromethoxy group allows it to engage in various chemical interactions, influencing biochemical pathways and molecular functions. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives such as:
- 1,3-Dichloro-2,4,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
These compounds share similar structural features but differ in the position and number of halogen atoms and functional groups. The unique arrangement of halogen atoms and the presence of a fluoromethoxy group in this compound contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H2Cl2F4O |
|---|---|
Molecular Weight |
248.99 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)5(12)3(9)7(6(2)13)14-1-10/h1H2 |
InChI Key |
VWFRSLKWIAHLLO-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1=C(C(=C(C(=C1Cl)F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


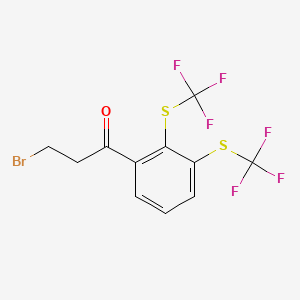
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)

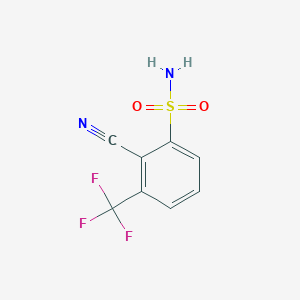

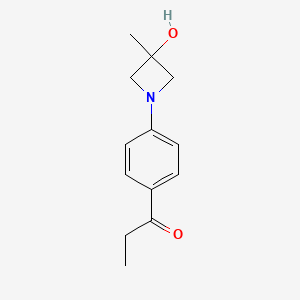
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
